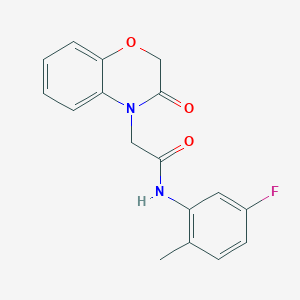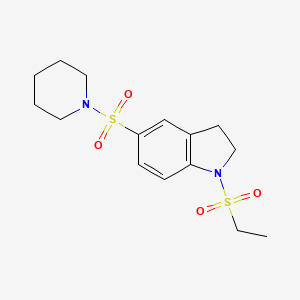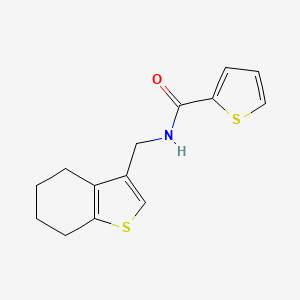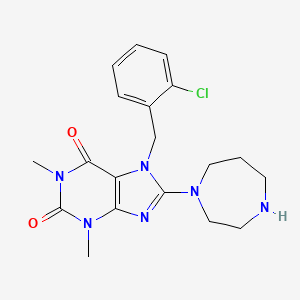![molecular formula C15H20ClNO2 B4443743 4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride](/img/structure/B4443743.png)
4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride
Vue d'ensemble
Description
4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride, also known as MPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPB is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. In
Applications De Recherche Scientifique
4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and other metabolic disorders. PTP1B inhibition by this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. This compound has also been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Mécanisme D'action
4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride functions as a selective inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound enhances insulin sensitivity and glucose uptake, leading to improved glucose homeostasis. This compound also has anti-inflammatory and anti-cancer effects, which may be mediated through other targets beyond PTP1B.
Biochemical and Physiological Effects
In animal models of diabetes and obesity, this compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to have anti-cancer effects, inducing apoptosis and inhibiting cell proliferation in cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride is a highly selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in some lab experiments. Additionally, this compound has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-[4-(2-methylphenoxy)but-2-yn-1-yl]morpholine hydrochloride. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another potential direction is the investigation of this compound's anti-inflammatory and anti-cancer effects in more detail, including the identification of additional targets beyond PTP1B. Finally, future research could focus on the development of this compound-based therapeutics for the treatment of diabetes, obesity, and other metabolic disorders.
Propriétés
IUPAC Name |
4-[4-(2-methylphenoxy)but-2-ynyl]morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2.ClH/c1-14-6-2-3-7-15(14)18-11-5-4-8-16-9-12-17-13-10-16;/h2-3,6-7H,8-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIWPTDAWGKIOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC#CCN2CCOCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoate](/img/structure/B4443680.png)
![3-amino-N-(2-phenoxyethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443694.png)
![N-cyclopropyl-3-methyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4443698.png)

![2-phenyl-5-[(2-pyridinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4443701.png)
![N-(3-fluorophenyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4443705.png)
![N-[4-(acetylamino)-2-methoxyphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4443715.png)
![N-(3-chloro-2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4443727.png)
![1-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]indoline](/img/structure/B4443728.png)
![3-amino-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4443736.png)
![1-[(dimethylamino)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4443750.png)
